N,N-Dimethyloxolan-2-iminium iodide N,N-Dimethyloxolan-2-iminium iodide
Brand Name: Vulcanchem
CAS No.: 669720-73-4
VCID: VC16827357
InChI: InChI=1S/C6H12NO.HI/c1-7(2)6-4-3-5-8-6;/h3-5H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C6H12INO
Molecular Weight: 241.07 g/mol

N,N-Dimethyloxolan-2-iminium iodide

CAS No.: 669720-73-4

Cat. No.: VC16827357

Molecular Formula: C6H12INO

Molecular Weight: 241.07 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyloxolan-2-iminium iodide - 669720-73-4

Specification

CAS No. 669720-73-4
Molecular Formula C6H12INO
Molecular Weight 241.07 g/mol
IUPAC Name dimethyl(oxolan-2-ylidene)azanium;iodide
Standard InChI InChI=1S/C6H12NO.HI/c1-7(2)6-4-3-5-8-6;/h3-5H2,1-2H3;1H/q+1;/p-1
Standard InChI Key LMIMXCJTJJDBCW-UHFFFAOYSA-M
Canonical SMILES C[N+](=C1CCCO1)C.[I-]

Introduction

Chemical Identity and Structural Characteristics

N,N-Dimethylmethyleneiminium iodide belongs to the class of quaternary ammonium salts, with the molecular formula C₃H₈IN and a molecular weight of 185.01 g/mol . Its structure consists of a methylene group (=CH₂) bonded to a dimethylammonium moiety, with an iodide ion balancing the positive charge. The InChIKey VVDUZZGYBOWDSQ-UHFFFAOYSA-M confirms its stereochemical uniqueness, while the SMILES notation N+(C)C.[I-] delineates the connectivity of atoms .

Synthesis and Reaction Mechanisms

Synthetic Pathways

N,N-Dimethylmethyleneiminium iodide is typically synthesized via the reaction of dimethylamine with methylene iodide under controlled conditions. Alternative routes involve the alkylation of dimethylamine using diiodomethane in polar aprotic solvents such as dimethylformamide (DMF) . The exothermic nature of this reaction necessitates temperature regulation to prevent decomposition, with optimal yields achieved at 0–5°C .

Mechanistic Insights

The compound’s reactivity stems from its ability to act as an electrophilic methylating agent. In the presence of nucleophiles (e.g., alcohols, amines), the iodide ion dissociates, leaving a highly reactive iminium cation. This intermediate undergoes nucleophilic attack, transferring a methyl group to the substrate. For example, in the methylation of alcohols:

R-OH+[CH₂=N(CH₃)₂]+R-O-CH₃+HN(CH₃)₂\text{R-OH} + \text{[CH₂=N(CH₃)₂]}^+ \rightarrow \text{R-O-CH₃} + \text{HN(CH₃)₂}

This mechanism is corroborated by kinetic studies showing first-order dependence on both the iminium salt and the nucleophile .

Spectroscopic and Physical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibits two distinct signals: a singlet at δ 8.19 ppm corresponding to the methylene protons (=CH₂) and a singlet at δ 3.63 ppm for the dimethylamino group (-N(CH₃)₂) . The absence of splitting in the methylene signal indicates equivalent protons, consistent with a symmetrical structure.

Table 1: Key ¹H NMR Assignments

Proton GroupChemical Shift (ppm)IntegrationMultiplicity
=CH₂8.192HSinglet
-N(CH₃)₂3.636HSinglet

Mass Spectrometry

The mass spectrum (EI, 75 eV) shows a molecular ion peak at m/z 185, corresponding to the intact cation-anion pair. Fragmentation patterns include peaks at m/z 58 (base peak, [CH₂=N(CH₃)₂]⁺) and m/z 127 (I⁻) .

Thermal Properties

The compound decomposes at 219°C, with a solubility profile of 50 mg/mL in water, yielding a clear to slightly hazy solution .

Applications in Organic Synthesis

Methylation Reactions

N,N-Dimethylmethyleneiminium iodide is widely employed for introducing methyl groups into heteroatoms. For instance, it converts primary amines to N-methyl derivatives with >90% efficiency under mild conditions . This contrasts with traditional methylating agents like methyl iodide, which require harsher conditions and generate stoichiometric waste.

Role in Heterocycle Synthesis

The compound facilitates the construction of nitrogen-containing heterocycles. In a notable application, it reacts with β-keto esters to form pyrrolidine derivatives via a tandem alkylation-cyclization sequence .

Industrial and Research Significance

The compound’s utility spans pharmaceuticals, agrochemicals, and materials science. For example, it is a key intermediate in synthesizing Eschenmoser’s salt analogs, which are pivotal in alkaloid synthesis . Recent patents highlight its role in producing ionic liquids with low viscosity and high thermal stability .

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